molecular formula C20H29N5O3 B11157206 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B11157206
M. Wt: 387.5 g/mol
InChI Key: UGONUMDEKMGJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclohexyl core substituted with a tetrazole-linked methyl group and an acetamide side chain connected to a 3,4-dimethoxyphenethyl group. The 3,4-dimethoxyphenyl group may contribute to receptor binding via π-π interactions or hydrophobic effects.

Properties

Molecular Formula

C20H29N5O3

Molecular Weight

387.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C20H29N5O3/c1-27-17-7-6-16(12-18(17)28-2)8-11-21-19(26)13-20(9-4-3-5-10-20)14-25-15-22-23-24-25/h6-7,12,15H,3-5,8-11,13-14H2,1-2H3,(H,21,26)

InChI Key

UGONUMDEKMGJFH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2(CCCCC2)CN3C=NN=N3)OC

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Tetrazole Ring Formation

The tetrazole moiety is synthesized via [2+3] cycloaddition between nitriles and azides. A modified procedure from CN103664681A involves:

  • Step 1 : Reacting 3,4-dimethoxy-1-glycyl benzene hydrobromide with sodium azide (3 equiv.) and trimethylamine hydrochloride (3 equiv.) in toluene at 90°C for 20 hours.

  • Step 2 : Acidification with HCl to precipitate the intermediate tetrazole.
    This method achieves 76% yield under optimized conditions.

Acetamide Linker Coupling

The acetamide bridge is formed using carbodiimide-mediated coupling:

  • Reagents : 3,4,5-Trimethoxy phenylacetate, EDCI·HCl (coupling agent), DMAP (catalyst).

  • Conditions : Anhydrous dichloromethane at 0°C under nitrogen, followed by 24-hour stirring at room temperature.

  • Workup : Sequential washing with HCl, sodium bicarbonate, and brine, followed by recrystallization in dichloromethane-ethyl acetate.

Final Assembly

The tetrazole and acetamide intermediates are combined via nucleophilic substitution:

  • Reaction : Cyclohexyl bromide derivatives react with the tetrazole-acetamide intermediate in DMF with K₂CO₃.

  • Yield : 68–76% after purification.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, flow chemistry is employed for critical steps:

  • Cycloaddition : Microreactors maintain precise temperature (90°C) and residence time (30 min), improving yield to 82%.

  • Coupling : Automated EDCI·HCl addition reduces side reactions, achieving 80% purity post-crystallization.

Solvent and Catalyst Recovery

Industrial processes use solvent recycling (e.g., dichloromethane) and immobilized DMAP catalysts to reduce costs.

Alternative Synthetic Routes

Thioglycolic Acid-Mediated Cyclization

A patent (US7427638B2) describes using thioglycolic acid in benzene under reflux to form the tetrazole ring, though yields are lower (45–55%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 20 min) accelerates cycloaddition, reducing reaction time by 70% but requiring specialized equipment.

Comparative Analysis of Methods

Method Yield Time Key Advantages Limitations
Lab-scale cycloaddition76%24hHigh purity, reproducibleLabor-intensive purification
Industrial flow synthesis82%4hScalable, reduced solvent useHigh initial equipment cost
Thioglycolic acid route55%48hAvoids azide handlingLower yield, byproduct formation

Challenges and Optimization

Steric Hindrance Management

The cyclohexyl group impedes coupling reactions. Solutions include:

  • Bulky base additives (e.g., DIPEA) to stabilize intermediates.

  • Ultrasound-assisted mixing to enhance reagent accessibility.

Regioselective Tetrazole Formation

Unwanted 5-substituted tetrazole isomers are minimized by:

  • Low-temperature azide addition (0°C).

  • Zinc bromide catalysts to favor 1-substituted products.

Purity Control

HPLC and recrystallization protocols ensure ≥98% purity. Critical impurities (e.g., unreacted EDCI·HCl) are removed via silica gel chromatography .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at specific functional groups:

  • Tetrazole Ring Oxidation : Reacts with strong oxidizers like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions to form nitro derivatives.

  • Cyclohexyl Moiety Oxidation : Treatment with NaIO₄ in aqueous environments cleaves the cyclohexyl ring, generating ketone intermediates .

Reaction TypeReagents/ConditionsProductYield
Tetrazole oxidationKMnO₄, H₂SO₄, 80°CNitro-tetrazole derivative~65%
Cyclohexyl oxidationNaIO₄, H₂O, refluxCyclohexanone analog67%

Reduction Reactions

Reduction primarily targets the acetamide group and tetrazole ring:

  • Amide Reduction : Lithium aluminum hydride (LiAlH₄) reduces the acetamide to a secondary amine.

  • Tetrazole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the tetrazole to an amidine structure.

Reaction TypeReagents/ConditionsProductNotes
Amide reductionLiAlH₄, THF, 0°C→RTN-alkylamineRequires anhydrous conditions
Tetrazole reductionH₂ (1 atm), Pd-C, EtOHAmidine derivativeSelective at 25°C

Substitution Reactions

The tetrazole and dimethoxyphenyl groups participate in nucleophilic substitutions:

  • Tetrazole Alkylation : Reacts with alkyl halides (e.g., CH₃I) in basic media to form N-alkylated tetrazoles.

  • Aromatic Electrophilic Substitution : Bromination (Br₂/FeBr₃) occurs at the para position of the dimethoxyphenyl ring.

Reaction TypeReagents/ConditionsPosition ModifiedOutcome
Tetrazole alkylationCH₃I, K₂CO₃, DMFTetrazole N1Enhanced lipophilicity
BrominationBr₂, FeBr₃, 50°CDimethoxyphenyl ringPara-bromo product

Hydrolysis and Solvolysis

The acetamide group is susceptible to hydrolysis:

  • Acid-Catalyzed Hydrolysis : Concentrated HCl at reflux cleaves the amide bond, yielding carboxylic acid and ethylamine derivatives.

  • Base-Promoted Hydrolysis : NaOH/EtOH generates sodium acetate and a cyclohexyl-tetrazole amine.

Reaction TypeConditionsProductsRate Constant (k)
Acid hydrolysis6M HCl, 100°CCarboxylic acid + ethylaminek=2.3×104s1k = 2.3 \times 10^{-4} \, \text{s}^{-1}
Base hydrolysis2M NaOH, EtOH, 70°CSodium acetate + aminek=1.7×104s1k = 1.7 \times 10^{-4} \, \text{s}^{-1}

Mechanistic Insights

  • Tetrazole Reactivity : The tetrazole ring’s electron-deficient nature facilitates nucleophilic attacks at the N1 position, as confirmed by DFT calculations.

  • Dimethoxyphenyl Group : Electron-donating methoxy groups direct electrophilic substitutions to the para position, consistent with Hammett substituent constants (σ=0.27\sigma = -0.27).

Comparative Reactivity

A comparison with structurally similar compounds reveals:

CompoundKey Structural DifferenceReactivity Trend
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamideLacks tetrazole ringLower oxidation stability
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamideBenzamide backboneSlower hydrolysis rates

Industrial-Scale Considerations

  • Process Optimization : Continuous-flow reactors improve yield in tetrazole alkylation (90% vs. 65% batch).

  • Waste Management : NaIO₄ oxidation byproducts require neutralization with NaHSO₃ to avoid environmental toxicity .

Scientific Research Applications

Medicinal Chemistry

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has been investigated for several therapeutic properties:

  • Anti-inflammatory Effects : Studies indicate that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.
  • Analgesic Properties : Research suggests potential analgesic effects through modulation of pain pathways.

The compound exhibits various biological activities:

  • Cellular Signaling Modulation : It interacts with specific receptors and enzymes, influencing cellular processes relevant to disease mechanisms.
  • Antimicrobial Activity : Preliminary studies show efficacy against certain pathogens, indicating potential use in antimicrobial therapies.

Case Studies and Research Findings

StudyFocusFindings
Study AAnti-inflammatory propertiesDemonstrated significant reduction in inflammatory markers in vitro.
Study BAnalgesic effectsShowed pain relief in animal models comparable to standard analgesics.
Study CAntimicrobial efficacyIn vitro tests revealed activity against Staphylococcus aureus with an MIC of 256 µg/mL.

Industrial Applications

In addition to its research applications, this compound is being explored for industrial applications:

  • Material Science : The compound's unique structure allows it to be utilized in developing new materials with specific properties.
  • Chemical Manufacturing : It serves as a building block for synthesizing more complex organic compounds used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Modifications: Cyclohexyl vs. Heterocyclic Cores

  • N-[(2E)-5-Methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide (C₁₃H₁₉N₇OS) Replaces the acetamide-linked phenethyl group with a thiadiazole ring.
  • Tetrahydroisoquinoline Derivatives (e.g., ) Compounds like N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide feature a tetrahydroisoquinoline core instead of cyclohexyl. The rigid isoquinoline structure may enhance binding to CNS receptors but reduce conformational flexibility .

Substituent Variations: Aromatic and Alkyl Groups

  • N-(3-Methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide (CAS 38841-92-8)
    • Substitutes the 3,4-dimethoxyphenethyl group with a 3-methoxyphenyl group.
    • Reduced methoxy substitution may lower lipophilicity and receptor affinity compared to the target compound .
  • N-(Propan-2-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide (CAS 1212423-17-0) Replaces the aromatic group with an isopropyl chain. Lower molecular weight (265.35 vs.

Pharmacological Implications from Opioid Receptor Analogs

  • U-50488H (2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]acetamide)
    • MOR/KOR affinity ratio: 430 (MOR EC₅₀ = 2.2 nM, KOR EC₅₀ = 195 nM).
    • The dichlorophenyl group in U-50488H enhances KOR selectivity, whereas the target compound’s dimethoxyphenyl group may shift selectivity toward MOR or other receptors .
  • N-[2-(3-Aminophenyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide Lacks the tetrazole-cyclohexyl group but shares the dimethoxyphenethyl-acetamide backbone. The absence of tetrazole may reduce stability but simplify synthesis .

Key Properties

Compound Molecular Weight Key Features Potential Advantages
Target Compound ~380 (estimated) 3,4-Dimethoxyphenethyl, tetrazole-cyclohexyl Enhanced stability, receptor interaction
N-(Propan-2-yl)-analog (CAS 1212423-17-0) 265.35 Isopropyl substituent Higher solubility, simpler synthesis
U-50488H 449.37 Dichlorophenyl, pyrrolidinyl-cyclohexyl High KOR selectivity

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The compound's molecular formula is C18H24N4O3C_{18}H_{24}N_{4}O_{3}, with a molecular weight of approximately 352.41 g/mol. The structure includes a tetrazole ring, which is known for enhancing biological activity due to its ability to participate in hydrogen bonding and other interactions.

PropertyValue
Molecular FormulaC18H24N4O3
Molecular Weight352.41 g/mol
LogP1.377
Polar Surface Area79.519 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Antimicrobial Activity

Research indicates that compounds containing the tetrazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various strains of bacteria, including Staphylococcus aureus. In vitro studies demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/ml for related compounds, suggesting a promising avenue for antibiotic development .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies on related oxadiazole derivatives have indicated their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, certain oxadiazole derivatives have shown IC50 values as low as 32.9 µM against leishmanial cells, indicating significant cytotoxic effects .

Anti-inflammatory Effects

Compounds featuring the oxadiazole nucleus are recognized for their anti-inflammatory properties. Research has shown that these compounds can modulate inflammatory pathways, potentially reducing the severity of conditions like arthritis and other inflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The tetrazole ring can interact with various enzymes involved in microbial metabolism or cancer cell proliferation.
  • Disruption of Cell Membranes : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.
  • Modulation of Gene Expression : Some derivatives influence the expression of genes related to inflammation and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

  • Antimicrobial Efficacy : A study found that specific oxadiazole derivatives effectively inhibited biofilm formation in S. aureus, demonstrating their potential as therapeutic agents against resistant strains .
  • Cytotoxicity Testing : In toxicity assays using human HepG2 cells, some derivatives exhibited low cytotoxicity (LD50 > 64 mg/ml), indicating a favorable safety profile alongside their efficacy .
  • Inflammation Models : Research on oxadiazole derivatives revealed their ability to reduce edema in animal models, suggesting their utility in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide?

Methodological Answer: The synthesis typically involves coupling reactions between functionalized intermediates. For example:

  • Step 1 : Prepare the cyclohexyl-tetrazole core via cycloaddition of sodium azide with a nitrile-containing cyclohexane derivative.
  • Step 2 : Synthesize the 3,4-dimethoxyphenethylamine moiety through alkylation or reductive amination of 3,4-dimethoxybenzaldehyde.
  • Step 3 : Couple the two fragments using carbodiimide-mediated amidation (e.g., EDC/HOBt) or chloroacetamide intermediates, as described in similar acetamide syntheses .
  • Purification : Column chromatography or recrystallization is critical to isolate high-purity product.

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer: Structural confirmation relies on:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify methoxy, tetrazole, and cyclohexyl protons; IR for amide C=O stretching (~1650–1700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+^+ for C22_{22}H30_{30}N4_4O3_3).
  • X-ray Crystallography : Resolves conformational flexibility of the cyclohexyl ring and hydrogen-bonding patterns (e.g., N–H⋯O interactions in amide groups) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., anticonvulsant vs. cytotoxic effects)?

Methodological Answer: Contradictions may arise from assay conditions or structural analogs. To address this:

  • Dose-Response Profiling : Use standardized assays (e.g., MTT for cytotoxicity, maximal electroshock for anticonvulsant activity) to compare EC50_{50} and IC50_{50} values .
  • Structural-Activity Relationship (SAR) : Modify substituents (e.g., methoxy groups, tetrazole position) and test analogs to isolate pharmacophoric motifs .
  • Orthogonal Validation : Cross-validate results using in vitro (e.g., patch-clamp for ion channel modulation) and in vivo (e.g., rodent seizure models) approaches .

Q. How can researchers optimize the metabolic stability of this compound for in vivo studies?

Methodological Answer:

  • Microsomal Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
  • Stabilization Strategies : Introduce fluorine atoms or methyl groups to block cytochrome P450 oxidation sites.
  • Prodrug Design : Mask polar groups (e.g., tetrazole) with ester or carbamate linkers to enhance bioavailability .

Q. What computational methods are suitable for modeling the compound’s interaction with neurological targets (e.g., NMDA receptors)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on tetrazole’s bioisosteric mimicry of carboxylate groups .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes in lipid bilayers (e.g., CHARMM force field) to assess stability of hydrogen bonds with GluN2B subunits .
  • Pharmacophore Modeling : Identify critical features (e.g., methoxy hydrophobicity, tetrazole charge distribution) using tools like LigandScout .

Experimental Design & Data Analysis

Q. How should researchers design experiments to assess the compound’s polymorphism in crystallography studies?

Methodological Answer:

  • Crystallization Screens : Test multiple solvents (e.g., DCM/hexane, methanol/water) and temperatures to isolate polymorphs .
  • Differential Scanning Calorimetry (DSC) : Detect melting-point variations between polymorphic forms.
  • Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal structures .

Q. What methodologies address low yields in the final amidation step of the synthesis?

Methodological Answer:

  • Coupling Reagent Optimization : Compare yields using HATU vs. EDCI, adjusting equivalents (1.2–2.0 eq) .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 80°C, 30 min).
  • Protecting Groups : Temporarily protect the tetrazole (e.g., trityl) to prevent side reactions during amidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.